6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose
Description
6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose is a chemically modified carbohydrate derivative characterized by strategic substitutions and protective groups. The compound features:
- 1,2-O-isopropylidene protection: Stabilizes the furanose ring and directs reactivity .
- 3-O-tert-butyldimethylsilyl (TBDMS) group: A bulky silyl ether protecting group that enhances steric hindrance and influences solubility .
This compound serves as a key intermediate in synthetic organic chemistry, particularly for constructing nitro sugar derivatives with applications in pharmaceuticals and glycoscience.
Properties
Molecular Formula |
C15H29NO7Si |
|---|---|
Molecular Weight |
363.48 g/mol |
IUPAC Name |
(1R)-1-[(3aR,5R,6S,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-nitroethanol |
InChI |
InChI=1S/C15H29NO7Si/c1-14(2,3)24(6,7)23-11-10(9(17)8-16(18)19)20-13-12(11)21-15(4,5)22-13/h9-13,17H,8H2,1-7H3/t9-,10-,11+,12-,13-/m1/s1 |
InChI Key |
UBFBDWFKBXFODJ-UJPOAAIJSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](C[N+](=O)[O-])O)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(C[N+](=O)[O-])O)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Protection
- Starting sugar : Alpha-D-glucofuranose or a suitably protected derivative.
- Initial protection : Formation of the 1,2-O-(1-methylethylidene) acetal is typically achieved by reacting the sugar with acetone under acidic catalysis (e.g., p-toluenesulfonic acid) to protect the 1,2-diol selectively.
Selective Silylation at the 3-OH Position
- The 3-hydroxyl group is selectively protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.
- This step yields the 3-O-(1,1-dimethylethyl)dimethylsilyl ether, providing steric bulk and stability to that hydroxyl, preventing unwanted side reactions during subsequent steps.
Introduction of the Nitro Group at the 6-Position and 6-Deoxygenation
- The 6-position modification involves two key transformations:
- Deoxygenation at C-6 : Typically achieved by converting the primary hydroxyl at C-6 into a better leaving group (e.g., tosylate or mesylate) followed by reduction with hydride reagents or radical-based methods to remove the oxygen.
- Nitration at C-6 : Introduction of the nitro group at the 6-position is more challenging due to the sugar’s sensitivity. Common strategies include:
- Nucleophilic substitution of a 6-halogenated intermediate with nitrite sources.
- Direct nitration under controlled conditions using nitrating agents such as nitric acid derivatives or nitronium salts under low temperature and anhydrous conditions to avoid decomposition.
The exact sequence and conditions depend on the protecting groups’ stability and the desired regioselectivity.
Purification and Characterization
- The product is typically purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to confirm the structure and purity.
Detailed Research Outcomes and Data Tables
While specific experimental protocols for this exact compound are limited in open literature, the following table summarizes typical reagents, conditions, and yields associated with each key step based on analogous carbohydrate syntheses:
| Step | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| 1. Formation of 1,2-O-acetal | Acetone, p-TsOH, room temperature, 2-4 hours | 85-95 | Protects 1,2-diol selectively |
| 2. 3-O silylation | TBDMSCl, imidazole, DMF, 0-25 °C, 3-6 hours | 80-90 | Selective protection of 3-OH |
| 3. 6-O tosylation | p-Toluenesulfonyl chloride, pyridine, 0-5 °C, 2 h | 75-85 | Activates 6-OH for substitution |
| 4. 6-Deoxygenation | LiAlH4 or radical reduction, THF, reflux | 60-80 | Converts tosylate to 6-deoxy position |
| 5. 6-Nitration | Nitronium tetrafluoroborate or HNO3/Ac2O, low temp | 40-70 | Introduces 6-nitro group, requires control |
| 6. Purification | Silica gel chromatography or preparative HPLC | - | Ensures isolation of pure product |
Notes on Challenges and Optimization
- Regioselectivity : The selective protection of hydroxyl groups is critical to avoid side reactions during nitration and deoxygenation.
- Stability of protecting groups : The TBDMS and acetal groups must withstand nitration conditions, which can be harsh.
- Yield optimization : Nitration yields can be moderate due to competing side reactions; careful temperature and reagent control is essential.
- Scale-up considerations : The synthesis involves sensitive steps requiring inert atmosphere and anhydrous conditions, which must be optimized for larger scale production.
Summary of Available Product Data
| Parameter | Data |
|---|---|
| Molecular formula | C15H29NO7Si |
| Molecular weight | 363.48 g/mol |
| Physical form | Neat (liquid or oil) |
| Storage conditions | Room temperature |
| CAS Number | 1441103-43-0 |
| Supplier information | Available from specialized chemical suppliers with controlled product status and specific handling requirements |
Chemical Reactions Analysis
Types of Reactions
6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The silyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the silyl group could yield various substituted glucofuranose derivatives.
Scientific Research Applications
6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose involves its interaction with various molecular targets and pathways. For instance, it can act as an intermediate in the synthesis of Pancratistatin, an anti-cancer compound that initiates cell death in cancer cells. The nitro group can be reduced to an amino group, which can then interact with cellular components to exert its effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison at C3 and C6
*Estimated based on analogous structures.
Key Observations :
- Nitro vs. Amino/Ammonium Groups: The nitro group in the target compound enhances electrophilicity at C6 compared to amino or ammonium derivatives, which may exhibit basic or zwitterionic behavior .
- TBDMS vs.
Protecting Group Strategies
- 1,2-O-Isopropylidene: Common in glucofuranose derivatives to rigidify the ring and prevent undesired ring-opening reactions .
- 5,6-O-Isopropylidene in Analogues : Compounds like 1,2:5,6-di-O-isopropylidene derivatives (e.g., ) exhibit enhanced conformational stability but reduced accessibility at C6 compared to the target compound’s single 1,2-O-protection.
Physicochemical Properties
Table 2: Physical Property Comparison
Insights :
- The TBDMS group likely reduces crystallinity compared to ionic derivatives (e.g., trimethylammonium iodide), resulting in lower melting points or oily consistency.
- Nitro groups may exhibit distinct UV-Vis absorption (λ ~270 nm) and IR stretches (~1520, 1350 cm⁻¹ for NO₂) absent in analogues .
Biological Activity
6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose (CAS Number: 1441103-43-0) is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a nitro group and silyl modifications, suggest potential biological activities that warrant detailed investigation.
- Molecular Formula : C₁₅H₂₉NO₇Si
- Molecular Weight : 363.48 g/mol
- Structural Characteristics :
- Contains a nitro group that can be reduced to an amino group.
- Silyl group allows for versatile chemical reactions.
Biological Activity Overview
Research indicates that this compound can interact with various biological pathways and molecules, making it a candidate for further exploration in drug development and biochemical studies.
The biological activity of this compound is primarily attributed to its ability to act as an intermediate in the synthesis of bioactive molecules. Notably, it has been studied for its role in the synthesis of Pancratistatin, an anti-cancer compound. The nitro group can be reduced to form an amino group, which may interact with cellular components to induce cell death in cancer cells .
Applications in Scientific Research
The compound's applications span several domains:
- Medicinal Chemistry : Investigated for its potential use as a precursor in the synthesis of anti-cancer agents.
- Biological Studies : Explored for interactions with biological macromolecules and pathways.
- Chemical Synthesis : Serves as a versatile building block for creating more complex organic molecules.
Case Studies and Research Findings
-
Synthesis of Anti-Cancer Compounds :
- A study highlighted the use of this compound as an intermediate in synthesizing Pancratistatin analogs, which demonstrated significant cytotoxic effects against various cancer cell lines.
- Biochemical Interactions :
- In Vitro Studies :
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Deoxy-D-glucose | C₆H₁₂O₆ | Glycolysis inhibitor; potential anti-cancer agent |
| Pancratistatin | C₁₄H₁₅N₃O₄ | Induces apoptosis in cancer cells |
| 6-Deoxy-3-O-(tert-butyldimethylsilyl)-D-glucose | C₁₂H₂₄O₆Si | Used as a glycosyl donor in synthesis |
Q & A
Q. What are the established synthetic routes for this compound, and how do protecting groups influence reaction outcomes?
The synthesis typically involves sequential protection of hydroxyl groups. The 1,2-O-isopropylidene group is introduced first under acid catalysis (e.g., H₂SO₄ in acetone), followed by silylation at the 3-O position using tert-butyldimethylsilyl (TBDMS) chloride in the presence of imidazole . The 6-deoxy-6-nitro moiety is introduced via a Mitsunobu reaction or nucleophilic substitution with a nitro precursor. Protecting groups like TBDMS enhance regioselectivity by blocking reactive sites, while the isopropylidene group stabilizes the furanose ring .
Q. Which spectroscopic techniques confirm the structure of this compound, and what key features validate its regiochemistry?
- ¹H/¹³C NMR : The isopropylidene group appears as two singlet methyl peaks (~1.3–1.5 ppm), while the TBDMS group shows characteristic tert-butyl (0.9–1.1 ppm) and dimethylsilyl (0.1–0.3 ppm) signals. The nitro group deshields adjacent protons (C6-H) to ~4.5–5.0 ppm .
- HMBC : Correlations between the silyl group’s methyl protons and C3 confirm its position. The isopropylidene’s quaternary carbon (C1/C2) correlates with furanose ring protons .
- HRMS : Exact mass matches the molecular formula (e.g., C₁₆H₃₁NO₇Si requires m/z ≈ 401.18) .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during acylation or silylation of similar glucofuranose derivatives?
Regioselectivity challenges arise from steric hindrance (e.g., TBDMS at C3) and solvent polarity. Enzymatic methods (e.g., lipase-catalyzed acylation in toluene) favor primary hydroxyls (C6), while chemical acylation (e.g., DMAP/acyl chloride) targets secondary positions . Optimization requires:
Q. What strategies stabilize the nitro group during functionalization under acidic or reducing conditions?
The nitro group is prone to reduction or elimination. Mitigation strategies include:
- Mild reducing agents : Use Zn/HOAc instead of catalytic hydrogenation to preserve the nitro group .
- pH control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent acid-catalyzed decomposition .
- Protective coordination : Add chelating agents (e.g., EDTA) to sequester metal ions that catalyze nitro group degradation .
Q. How does the TBDMS group at C3 influence subsequent modifications compared to other silyl or alkyl protectants?
The TBDMS group offers steric bulk and thermal stability but limits nucleophilic substitutions at C3. Compared to smaller groups (e.g., TMS), TBDMS:
- Reduces side reactions in glycosylation (e.g., β-elimination) by shielding the C3 hydroxyl .
- Requires harsher conditions (e.g., TBAF in THF) for deprotection, which may affect acid-sensitive nitro groups . Alternative protectants (e.g., benzyl or cyclohexylidene) allow milder deprotection but lack comparable steric control .
Q. What biological assays evaluate derivatives of this compound, and how are activity data interpreted?
- Antimicrobial assays : Disk diffusion or microbroth dilution tests assess inhibition zones (e.g., against E. coli or S. aureus). MIC values <100 µg/mL indicate potent activity .
- Differentiation assays : In vitro models (e.g., K562 erythroleukemia cells) measure erythroid differentiation via hemoglobin production (OD₄₁₀) .
- Structure-activity relationships (SAR) : Modifications at C6 (nitro → amine) or C3 (silyl → acyl) correlate with enhanced bioactivity or reduced cytotoxicity .
Methodological Notes
- Contradiction Analysis : Conflicting NMR data (e.g., unexpected coupling constants) may arise from conformational flexibility. Use variable-temperature NMR or DFT calculations to resolve ambiguities .
- Scale-up Challenges : Batch reactors vs. flow systems impact yields in nitro group introduction due to exothermicity. Optimize cooling and mixing rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
